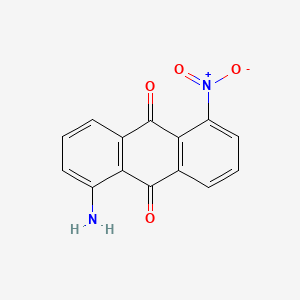

1-Amino-5-nitroanthraquinone

Vue d'ensemble

Description

1-Amino-5-nitroanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are a class of naturally occurring phenolic compounds based on the 9,10-anthraquinone skeleton. This compound is notable for its applications in the synthesis of dyes and pigments, particularly those requiring high color fastness and special colors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Amino-5-nitroanthraquinone can be synthesized through the nitration of 1-aminoanthraquinone. The nitration process involves the introduction of a nitro group into the anthraquinone structure. This reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and it is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods: Industrial production of this compound often involves the continuous-flow method, which allows for efficient and controllable synthesis. This method employs high-temperature ammonolysis of 1-nitroanthraquinone, optimizing conditions such as reaction temperature, residence time, and molar ratio of ammonia to 1-nitroanthraquinone to achieve high yields .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Amino-5-nitroanthraquinone undergoes various chemical reactions, including:

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and copper nanoparticles as catalysts at temperatures ranging from 180°C to 220°C.

Substitution: Various electrophiles can be used to substitute the amino group under controlled conditions.

Major Products:

Reduction: The major product is 1,5-diaminoanthraquinone.

Substitution: The products depend on the nature of the substituting electrophile.

Applications De Recherche Scientifique

Scientific Research Applications of 1-Amino-5-nitroanthraquinone

This compound is an organic compound that belongs to the anthraquinone family and is known for its applications in synthesizing dyes and pigments that require high color fastness and special colors. Anthraquinones are a class of naturally occurring phenolic compounds that have a 9,10-anthraquinone skeleton.

Chemistry

This compound is used as an intermediate in synthesizing various anthraquinone dyes, known for their color fastness and special color properties. It can be synthesized through the nitration of 1-aminoanthraquinone, where a nitro group is introduced into the anthraquinone structure using concentrated nitric and sulfuric acids under controlled temperature conditions to ensure selective nitration at the desired position.

Biology and Medicine

Ongoing research explores the potential of this compound as a functional component in photo-supercapacitors, electrocatalysts, and electrochemical sensors.

Industry

This compound is utilized in the production of dyes and pigments for textiles and other materials that require high durability and color stability.

Synthesis of 1-Aminoanthraquinone

1-Aminoanthraquinone, a related compound, can be synthesized through the ammonolysis of 1-nitroanthraquinone using a continuous-flow method . 1-Nitroanthraquinone can be produced by treating a mixture comprising 1-nitroanthraquinone and at least one of dinitroanthraquinones with an aqueous solution of an alkali metal or ammonium sulphite with heating .

Mécanisme D'action

The mechanism of action of 1-amino-5-nitroanthraquinone primarily involves its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

1-Aminoanthraquinone: Similar in structure but lacks the nitro group, making it less reactive in certain chemical transformations.

1,5-Diaminoanthraquinone: Contains two amino groups, making it more reactive in substitution reactions.

Uniqueness: 1-Amino-5-nitroanthraquinone is unique due to the presence of both an amino group and a nitro group, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in the synthesis of complex anthraquinone dyes and other functional materials .

Activité Biologique

1-Amino-5-nitroanthraquinone (1-A5NAQ) is a synthetic compound belonging to the anthraquinone family, which has garnered attention due to its diverse biological activities. This compound is characterized by the presence of an amino group and a nitro group on the anthraquinone structure, which significantly influences its reactivity and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 269.24 g/mol |

| Melting Point | 205-210 °C |

| Solubility | Soluble in organic solvents; limited solubility in water |

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that anthraquinones, including 1-A5NAQ, can inhibit the growth of various bacterial strains. For example, studies have shown that anthraquinones can have minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Activity

A recent study assessed the antibacterial efficacy of several anthraquinones, including 1-A5NAQ:

- Tested Strains : Staphylococcus aureus, Bacillus cereus, Escherichia coli

- Results :

- MIC against S. aureus: 0.0625 g/mL

- MIC against B. cereus: 0.125 g/mL

- No significant effect on E. coli.

These findings suggest that 1-A5NAQ may be particularly effective against certain gram-positive bacteria, which could have implications for developing new antimicrobial agents.

Cytotoxicity and Anticancer Properties

The cytotoxic effects of 1-A5NAQ have also been investigated in various cancer cell lines. Anthraquinones are known for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells.

Research Findings

A study involving the evaluation of 1-A5NAQ's effects on human cancer cell lines revealed:

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung)

- Results :

- Significant reduction in cell viability observed at concentrations above 10 µM.

- Induction of apoptosis was confirmed through flow cytometry analysis.

These results indicate that 1-A5NAQ possesses potential anticancer properties, warranting further investigation into its mechanisms of action and therapeutic applications.

Mutagenicity and Carcinogenicity

While the biological activities of 1-A5NAQ are promising, concerns regarding its mutagenic potential must be addressed. Studies have indicated that anthraquinones with nitro groups can exhibit mutagenic properties under certain conditions.

Summary of Mutagenicity Studies

| Compound | Test System | Result |

|---|---|---|

| This compound | S. typhimurium | Mutagenic |

| Disperse Orange 1 | Rodent models | Carcinogenic evidence |

The presence of nitro groups is associated with increased mutagenicity, suggesting that caution should be exercised when considering the therapeutic use of this compound.

Propriétés

IUPAC Name |

1-amino-5-nitroanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c15-9-5-1-3-7-11(9)13(17)8-4-2-6-10(16(19)20)12(8)14(7)18/h1-6H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZPGLMKVOOUGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284951 | |

| Record name | 1-Amino-5-nitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6937-75-3 | |

| Record name | 1-Amino-5-nitroanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-5-nitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.